
4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile
Overview
Description
4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile is a chemical compound that features a thiophene ring substituted with a formyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack formylation, which involves the reaction of the thiophene derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Coupling with Benzonitrile: The final step involves coupling the formylated thiophene with a benzonitrile derivative through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 4-(5-Carboxythiophen-2-yl)-2-hydroxybenzonitrile
Reduction: 4-(5-Hydroxymethylthiophen-2-yl)-2-hydroxybenzonitrile
Substitution: Various ethers and esters depending on the substituents used
Scientific Research Applications
4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic properties.
Materials Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Chemical Biology: It is employed in the design of molecular probes and sensors for detecting specific biological targets.
Mechanism of Action
The mechanism of action of 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl and hydroxyl groups can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-(5-Formylthiophen-2-yl)phenol: Similar structure but lacks the nitrile group.
4-(5-Formylthiophen-2-yl)-2-methylphenol: Similar structure with a methyl group instead of a hydroxyl group.
Uniqueness
4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile is unique due to the presence of both a formyl group and a nitrile group on the thiophene ring, along with a hydroxyl group on the benzonitrile moiety. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Biological Activity
4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a formyl group and a hydroxyl group, alongside a benzonitrile moiety. Its molecular formula is C12H9N1O2S, with a molecular weight of approximately 229.26 g/mol .
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 25 | Caspase activation |
HeLa | 30 | DNA fragmentation |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The formyl and nitrile groups are believed to participate in hydrogen bonding and π-π stacking interactions with biomolecules, potentially inhibiting key enzymes or receptors involved in disease processes.
- Antimicrobial Mechanism :
- Disruption of the bacterial cell wall.
- Inhibition of protein synthesis.
- Anticancer Mechanism :
- Induction of oxidative stress.
- Activation of apoptotic pathways through caspase enzymes.
Case Studies
A series of case studies have been conducted to further explore the compound's efficacy:
- Case Study on Antibacterial Activity : A study published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against multi-drug resistant strains, providing a promising avenue for antibiotic development .
- Case Study on Cancer Cell Lines : Research reported in Cancer Letters demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability across multiple cancer cell lines, reinforcing its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
4-(5-formylthiophen-2-yl)-2-hydroxybenzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2S/c13-6-9-2-1-8(5-11(9)15)12-4-3-10(7-14)16-12/h1-5,7,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPLYWVOYCHABZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684715 | |
Record name | 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-04-5 | |
Record name | 4-(5-Formylthiophen-2-yl)-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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